molecular formula C12H12ClFO3 B11087626 Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate

Cat. No.: B11087626
M. Wt: 258.67 g/mol
InChI Key: OLGVLSPLKJHMSP-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tetrahydrofuran ring attached to a benzoate moiety, which is further substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with tetrahydro-2-furanylmethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction Reactions: The benzoate moiety can be reduced to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl N’-[(2S)-tetrahydro-2-furanylmethyl]carbamimidothioate
  • (2-chloro-6-fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Uniqueness

Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer unique reactivity and biological activity. Its tetrahydrofuran ring also provides additional stability and versatility in chemical reactions compared to similar compounds.

Properties

Molecular Formula

C12H12ClFO3

Molecular Weight

258.67 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-chloro-6-fluorobenzoate

InChI

InChI=1S/C12H12ClFO3/c13-9-4-1-5-10(14)11(9)12(15)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2

InChI Key

OLGVLSPLKJHMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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